molecular formula C14H10ClN3O2S B2798244 N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-07-8

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2798244
CAS No.: 851945-07-8
M. Wt: 319.76
InChI Key: SQSBNJSPCLHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-chlorophenyl carboxamide group and a methyl substituent at position 2. This scaffold is notable for its fused bicyclic structure, which combines thiazole and pyrimidine moieties, enabling diverse electronic and steric interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSBNJSPCLHYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazolopyrimidines have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities, suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

The lipophilicity of similar compounds has been found to be advantageous for inhibition, which could impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have shown excellent activity in various cell lines, indicating potential cytotoxic effects.

Action Environment

The synthesis of similar compounds has been carried out under specific conditions such as in isopropyl alcohol at 20°c under ultrasonic irradiation, suggesting that the compound’s synthesis and potentially its action could be influenced by environmental factors.

Biological Activity

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

The compound has a molecular formula of C15H12ClN3O2SC_{15}H_{12}ClN_{3}O_{2}S and a molecular weight of approximately 333.8 g/mol. Its structure features a thiazole ring fused with a pyrimidine ring, with a chlorophenylmethyl group and a carboxamide functional group contributing to its reactivity and biological properties.

Property Value
Molecular FormulaC15H12ClN3O2S
Molecular Weight333.8 g/mol
IUPAC NameN-[(3-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
InChI KeyITRBTNXBJKOIBI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Acetylcholinesterase Inhibition : This action can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
  • Topoisomerase II Inhibition : By interfering with DNA replication and transcription, the compound exhibits cytotoxic effects on rapidly dividing cells, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound demonstrates significant activity against various cancer cell lines. For instance:

  • HeLa Cells : The compound has shown cytotoxic effects against HeLa cells (cervical adenocarcinoma), indicating potential as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains and fungi, demonstrating effectiveness comparable to standard antimicrobial agents.

Microorganism Activity
E. coliModerate
S. aureusSignificant
C. albicansModerate

Case Studies and Research Findings

  • Anticancer Activity : A study reported that the thiazolopyrimidine derivatives showed significant growth inhibition in various cancer cell lines compared to reference drugs like Sorafenib. The structure-activity relationship (SAR) indicated that modifications in the substituent groups could enhance cytotoxicity .
  • Antimicrobial Evaluation : Another research highlighted the compound's effectiveness against pathogenic bacteria and fungi. The presence of the chlorophenyl group was crucial for its antimicrobial activity .
  • Mechanistic Insights : Detailed studies have elucidated the interaction of this compound with molecular targets such as topoisomerase II, providing insights into its mechanism of action .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results against various cancer cell lines.

Case Study Findings:

  • A study demonstrated that thiazolo-pyrimidine derivatives exhibited moderate to excellent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The presence of electron-withdrawing groups like chlorine was found to enhance the activity significantly, with some derivatives outperforming standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Thiazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison
Compound 22HT292.01More effective than standard
Compound 34A3755.71Comparable to 5-fluorouracil (IC50 = 6.14)
Compound XMCF-7VariesSignificant inhibition observed

Antimicrobial Properties

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been investigated for its antimicrobial potential.

Research Insights:

  • Various derivatives of thiazolo-pyrimidines have shown broad-spectrum antibacterial activity against pathogens such as Mycobacterium smegmatis. Specifically, compounds with terminal amide fragments exhibited enhanced efficacy compared to traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammation.

Enzyme Inhibition Studies:

  • Research indicates that certain thiazolo-pyrimidine derivatives act as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases. The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring can significantly affect inhibitory potency .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound YAcetylcholinesteraseLow nanomolar range
Compound ZCarbonic Anhydrase IIIModerate potency

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Thiazolo[3,2-a]pyrimidine Core

The substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly influence physicochemical and biological properties. Key analogues include:

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Substituents : 4-Methoxyphenyl (position 5), phenyl (carboxamide), methyl (position 7).
  • Key Differences : The electron-donating methoxy group contrasts with the electron-withdrawing 3-chloro substituent in the target compound. This difference may alter solubility, bioavailability, and receptor binding .
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Substituents : 4-Bromophenyl (position 5), ethyl ester (position 6).
  • Key Differences: The bromine atom (vs. The ester group (vs. carboxamide) reduces hydrogen-bonding capacity .
Substituted Ethyl-2-[(Phenyl)Methylidene]-5-(Phenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
  • Substituents : Phenylmethylidene (position 2), phenyl (position 5), ester (position 6).
  • Key Differences: The methylidene group introduces conjugation effects, while the ester group impacts lipophilicity.

Functional Group Modifications

Carboxamide vs. Sulfonamide Derivatives
  • Example : N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)benzenesulfonamide
  • Key Differences : Sulfonamide groups enhance acidity and hydrogen-bonding capacity compared to carboxamides. This may improve target engagement but reduce metabolic stability .
Carboxamide vs. Ester Derivatives
  • Example : Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences : Esters are more lipophilic but less stable in physiological conditions. Hydrolysis to carboxylic acids can alter activity profiles .

Data Tables

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Functional Group (Position 6) Molecular Weight (g/mol) Key Properties/Issues
N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-CH3, 5-H, 6-(3-Cl-Ph-CONH2) Carboxamide ~375.8* Potential halogen bonding
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl derivative 5-(4-OCH3-Ph), 7-CH3, 6-Ph-CONH2 Carboxamide 407.4 Enhanced solubility (methoxy)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivative 5-(4-Br-Ph), 7-CH3 Ester 419.3 Halogen bonding (Br), lipophilic
Ethyl-2-[(phenyl)methylidene]-5-phenyl derivative 2-CH2-Ph, 5-Ph Ester ~450.0 PAINS alert

*Calculated based on analogous structures.

Research Implications and Limitations

  • Activity Gaps: Limited biological data for the target compound necessitate extrapolation from analogues.
  • Structural Alerts : PAINS-related issues in methylidene-containing analogues suggest cautious interpretation of screening results .
  • Synthetic Flexibility : The carbohydrazide intermediate (compound 3) enables diverse derivatization, positioning the target compound as a viable candidate for further functionalization .

Q & A

Basic: How can researchers optimize the synthesis of N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with 3-chloroaniline and thiazolopyrimidine precursors. Key steps include:

  • Condensation : Reacting 3-chloroaniline with a thiazolopyrimidine-6-carboxylic acid derivative under reflux in acetic acid or dimethylformamide (DMF) .
  • Cyclization : Using chloroacetic acid or sodium acetate in acetic anhydride to form the fused thiazolo-pyrimidine core .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals. Optimal conditions (e.g., 8–10 hours reflux at 110°C) improve yields to ~78% .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Determines crystal packing and conformational stability. For example, the dihedral angle between the thiazolopyrimidine core and substituent phenyl rings (e.g., 80.94°) confirms structural rigidity .
  • Spectroscopy :
    • NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
    • IR : Identifies carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 348.1) .

Advanced: How can researchers investigate its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinity with enzymes (e.g., kinases) or receptors. Focus on the chlorophenyl and carbonyl groups as key interaction sites .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates. For example, monitor ATPase activity in target proteins to quantify competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) with HPLC monitoring. The compound is stable at pH 6–8 but hydrolyzes in strongly acidic/basic conditions due to lactam ring sensitivity .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, suggesting storage at ≤4°C for long-term stability .

Advanced: How can structural data resolve contradictions between computational and experimental results?

Methodological Answer:

  • DFT vs. XRD Comparisons : Calculate bond lengths/angles (e.g., C–N: 1.34 Å computationally vs. 1.32 Å experimentally) to validate force fields in simulations .
  • Electron Density Maps : Analyze XRD-derived maps to identify unexpected electron delocalization or hydrogen bonding (e.g., bifurcated C–H···O interactions in crystal packing) .

Advanced: What strategies are effective for synthesizing bioactive derivatives?

Methodological Answer:

  • Functional Group Modulation :
    • Oxidation : Treat with KMnO₄ to hydroxylate the methyl group .
    • Substitution : Replace the 3-chlorophenyl group with electron-deficient aryl halides via Buchwald-Hartwig coupling .
  • Biological Screening : Test derivatives against microbial panels (e.g., S. aureus, MIC ≤25 µg/mL) or cancer cell lines (e.g., IC₅₀ via MTT assay) .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolism) be evaluated?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. LogP values (~2.8) indicate moderate lipophilicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP3A4 is the primary metabolizing enzyme .
  • ADME Modeling : Predict bioavailability (>50%) using software like GastroPlus, accounting for first-pass metabolism .

Advanced: What mechanistic insights explain its bioactivity in antimicrobial or anticancer assays?

Methodological Answer:

  • Enzyme Inhibition : The thiazolopyrimidine core competitively inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis in bacteria .
  • Apoptosis Induction : In cancer cells, ROS generation and caspase-3 activation (measured via fluorogenic substrates) correlate with dose-dependent cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.